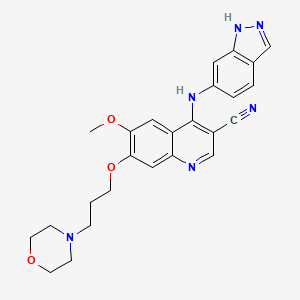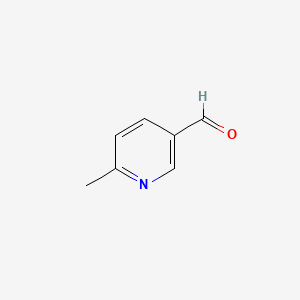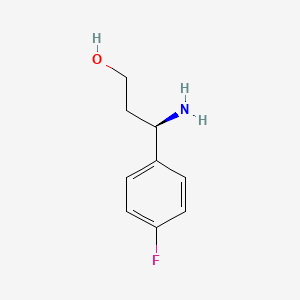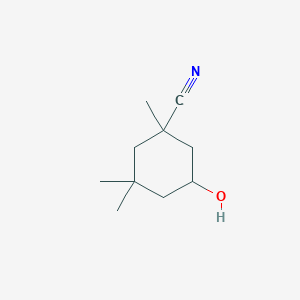
5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile (CAS No. 72641-05-5) is a compound with the molecular formula C10H17NO . It is a cyclic bridging ligand that binds metal ions with high affinity.
Synthesis Analysis
The synthesis of 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile involves a multi-step reaction with 3 steps :Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile are not available in the search results .Applications De Recherche Scientifique
Biomass Conversion and Polymers
5-Hydroxymethylfurfural (HMF) and its derivatives are pivotal in converting plant biomass into valuable chemicals. They serve as platform chemicals with the potential to replace non-renewable hydrocarbon sources. HMF derivatives are instrumental in producing monomers, polymers, porous carbon materials, fuels, solvents, and various chemicals, indicating a significant future extension in their applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Liquid Phase Hydrogen Carriers
Compounds like cycloalkanes and heteroatom-containing hydrocarbons are explored as hydrogen carriers for energy storage. Despite challenges like lower hydrogen content and potential catalyst deactivation, they are vital for developing more sustainable energy solutions. Cycloalkanes, in particular, show promise due to their physical properties and lower environmental impact (Bourane et al., 2016).
Chemical Synthesis and Material Science
The reactivity and structural versatility of compounds related to 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile make them valuable in synthesizing functionalized heteroaromatic compounds. These compounds have led to the discovery of new rearrangements and the correction of structures in the literature, showing their utility in chemical synthesis (Moustafa et al., 2017).
Fine Chemical Synthesis
5-HMF is recognized as a crucial building block in organic synthesis, especially in producing fine chemicals. Due to its diverse functional groups, it facilitates the incorporation of renewable carbon sources into various products, marking its significance in sustainable and fine chemical synthesis (Fan et al., 2019).
Adhesive and Material Applications
HMF derivatives show potential as renewable reactants in adhesive systems, particularly for industries relying on fossil-based binders. Research indicates a high application potential for HMF in creating environmentally friendly and economically viable adhesive products (Thoma et al., 2020).
Biomass-Derived Chemical Building Blocks
Furfurals like FF and HMF are recognized as biomass-derived chemical building blocks. They are essential in creating a broad spectrum of petrochemicals, demonstrating the versatility and economic prospects of such compounds. Cyclopentanone derivatives, obtained from these furfurals, find applications in synthesizing compounds with commercial prospects, highlighting the importance of such compounds in a biorefinery context (Dutta & Bhat, 2021).
Safety And Hazards
The compound has several safety precautions associated with it . For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed and only in its original container .
Propriétés
IUPAC Name |
5-hydroxy-1,3,3-trimethylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8,12H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDNMVQAFLZLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C#N)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442009 |
Source


|
| Record name | 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile | |
CAS RN |
72641-05-5 |
Source


|
| Record name | 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)
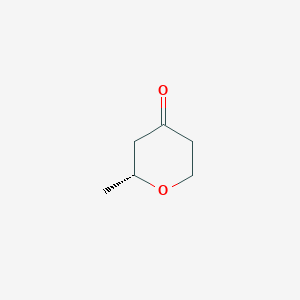
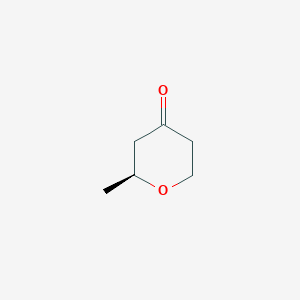
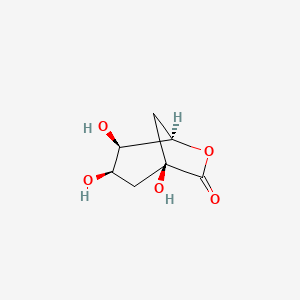
![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)
![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)


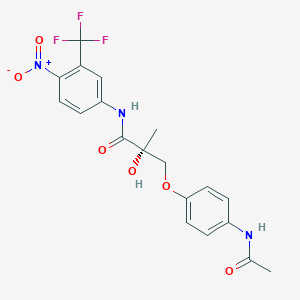
![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)
